molecular formula C4H3N3O B13411283 5-Methyl-1,3,4-oxadiazole-2-carbonitrile

5-Methyl-1,3,4-oxadiazole-2-carbonitrile

Cat. No.: B13411283
M. Wt: 109.09 g/mol
InChI Key: BSVYZBXIQAHHLN-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This compound is derived from furan, where two carbon atoms are replaced by nitrogen atoms of the pyridine type . It is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.

Preparation Methods

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile typically involves the cyclization of hydrazides with methyl ketones. One common method employs potassium carbonate (K₂CO₃) as a base, which achieves efficient C-C bond cleavage through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation . Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity.

Chemical Reactions Analysis

5-Methyl-1,3,4-oxadiazole-2-carbonitrile undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted oxadiazoles, which have significant applications in medicinal chemistry.

Comparison with Similar Compounds

5-Methyl-1,3,4-oxadiazole-2-carbonitrile can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution at the 5-methyl position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c1-3-6-7-4(2-5)8-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYZBXIQAHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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